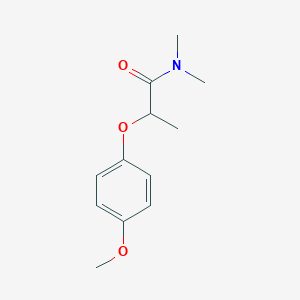
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride, also known as RO-20-1724, is a selective and potent inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It has been extensively studied for its therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammation.
Mechanism of Action
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a variety of physiological effects, such as smooth muscle relaxation, decreased inflammation, and improved cognitive function.
Biochemical and physiological effects:
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce airway hyperresponsiveness, decrease inflammatory cell infiltration, and inhibit cytokine production in models of asthma and COPD. It has also been shown to improve learning and memory in animal models of Alzheimer's disease and depression. In addition, it has been investigated for its potential in treating cancer by inhibiting tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of PDE4, which makes it a valuable tool for studying cAMP signaling pathways. It is also relatively stable and easy to handle. However, there are some limitations to its use. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride. One area of interest is the development of more potent and selective PDE4 inhibitors for use in treating asthma, COPD, and other inflammatory diseases. Another area of interest is the investigation of 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride's potential in treating other diseases, such as Alzheimer's disease, depression, and cancer. Additionally, further research is needed to fully understand the mechanisms underlying 6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride's effects on cAMP signaling and to optimize its use in laboratory experiments.
Synthesis Methods
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride can be synthesized using a multi-step process starting from 4-chloro-6-methoxypyrimidine. The synthesis involves the formation of an oxazepane ring and subsequent alkylation with the pyrimidine ring. The final product is obtained as a dihydrochloride salt.
Scientific Research Applications
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)-4-pyrimidinamine dihydrochloride has been widely used in scientific research to study the role of cAMP signaling in various physiological and pathological processes. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects in preclinical models of asthma and COPD. It has also been investigated for its potential in treating other diseases, such as Alzheimer's disease, depression, and cancer.
properties
IUPAC Name |
6-methoxy-N-(1,4-oxazepan-6-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-16-11-4-10(14-8-15-11)13-6-9-5-12-2-3-17-7-9/h4,8-9,12H,2-3,5-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFMWOFAOTWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2CNCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)
![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)

![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310837.png)
![[1-[4-(dimethylamino)pyrimidin-2-yl]-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5310844.png)
![1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5310849.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310861.png)
![2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline](/img/structure/B5310873.png)

![1-[1-({6-[(cyclopropylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5310889.png)
![(1R*,2R*,4R*)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5310908.png)